Amthamine dihydrobromide

概要

説明

Amthamine dihydrobromide is a chemical compound known for its role as a highly selective histamine H2 receptor agonist. It is used extensively in scientific research to study the effects of histamine on various physiological processes. The compound is particularly noted for its ability to induce vasodilation of cerebral arteries and decrease myogenic tone in vitro .

準備方法

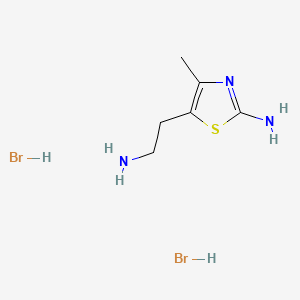

Synthetic Routes and Reaction Conditions: Amthamine dihydrobromide is synthesized through a series of chemical reactions involving the thiazole ring. The primary synthetic route involves the reaction of 2-amino-4-methyl-5-thiazoleethanamine with hydrobromic acid to form the dihydrobromide salt. The reaction conditions typically require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is often produced in solid form and stored under desiccating conditions to maintain its stability .

化学反応の分析

反応の種類: アムタミン二臭化水素酸塩は、チアゾール環の存在により、主に置換反応を起こします。また、特定の条件下では、酸化反応と還元反応にも参加することができます。

一般的な試薬と条件:

置換反応: これらの反応には、アミンやチオールなどの求核剤がよく関与します。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、アムタミン二臭化水素酸塩を酸化することができます。

還元反応: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、アムタミン二臭化水素酸塩を還元することができます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は様々なチアゾール誘導体を生成する可能性があり、酸化反応と還元反応は、化合物の酸化型または還元型を生成する可能性があります .

4. 科学研究への応用

アムタミン二臭化水素酸塩は、科学研究において幅広い用途があります。

化学: チアゾール誘導体の化学的性質と反応性を研究するために使用されます。

生物学: この化合物は、血管拡張や免疫反応など、様々な生物学的プロセスにおけるヒスタミン受容体の役割を調査するために使用されます.

医学: アムタミン二臭化水素酸塩は、薬理学的試験で、ヒスタミンが胃酸分泌や心臓血管機能に与える影響を理解するために使用されます.

科学的研究の応用

Amthamine dihydrobromide is characterized by its potent action as an H2 receptor agonist, where it shows a slightly greater potency than histamine itself. It functions primarily through the following mechanisms:

- Induces vasodilation of cerebral arteries.

- Decreases myogenic tone in vascular smooth muscle.

- Increases gastric acid secretion , which is critical for digestive processes .

Research Applications

- Gastric Secretion Studies

-

Vascular Research

- The compound's ability to induce vasodilation makes it a useful tool for studying vascular responses in cerebral arteries. Research indicates that amthamine can mediate effects on vascular tone through H2 receptor activation, which may have implications for understanding conditions like hypertension and stroke .

- Inflammatory Conditions

Case Studies and Findings

Several notable studies highlight the applications of this compound:

-

Study on Gastric Acid Secretion:

Coruzzi et al. (1993) demonstrated that amthamine acts as a potent H2 receptor agonist, effectively increasing gastric acid secretion in animal models, thus establishing its utility in gastrointestinal research . -

Vascular Response Investigation:

Jarajapu et al. (2006) found that amthamine decreases myogenic tone in rat cerebral arteries by activating potassium channels through H2 receptor mechanisms, suggesting its potential role in managing cerebrovascular conditions . -

Inflammation Model:

A study published in 2020 assessed the effects of amthamine in an imiquimod-induced psoriasis model, revealing that its administration significantly reduced scratching behavior and lymphocytic infiltration, indicating its potential therapeutic benefits in chronic inflammatory disorders .

作用機序

アムタミン二臭化水素酸塩は、ヒスタミンH2受容体に選択的に結合することによって効果を発揮します。この結合は受容体を活性化し、一連の細胞内シグナル伝達イベントを引き起こします。 主な分子標的は、環状アデノシン一リン酸(cAMP)レベルを上昇させるアデニル酸シクラーゼと、様々な生理学的反応を仲介するタンパク質キナーゼA(PKA)です . この化合物が血管拡張を誘発し、筋原性緊張を低下させる能力は、血管平滑筋細胞のH2受容体の活性化によるものです .

類似化合物:

ヒスタミン: H1、H2、H3受容体に作用する天然化合物ですが、アムタミン二臭化水素酸塩ほど選択的ではありません.

ジマプリット: 別のH2受容体作動薬ですが、アムタミン二臭化水素酸塩と比べて、効力と選択性のプロファイルが異なります.

クロベンプロピット: H3受容体作動薬で、H2受容体に対する活性は弱く、H2受容体を介した効果に焦点を当てた研究には適していません.

独自性: アムタミン二臭化水素酸塩は、H2受容体作動薬としての高い選択性と効力でユニークです。 ヒスタミンは複数のヒスタミン受容体サブタイプに作用しますが、アムタミン二臭化水素酸塩はH2受容体を特異的に標的とするため、H2受容体を介した生理学的および薬理学的効果を研究するための貴重なツールとなっています .

類似化合物との比較

Clobenpropit: An H3 receptor agonist with weak activity at H2 receptors, making it less suitable for studies focused on H2 receptor-mediated effects.

Uniqueness: this compound is unique due to its high selectivity and potency as an H2 receptor agonist. Unlike histamine, which acts on multiple histamine receptor subtypes, this compound specifically targets H2 receptors, making it a valuable tool for studying H2 receptor-mediated physiological and pharmacological effects .

生物活性

Amthamine dihydrobromide, a compound with the chemical formula CHBrNS and CAS number 142457-00-9, is primarily known for its role as a selective agonist for histamine receptors, particularly the H2 receptor. This article explores its biological activity, including its mechanisms of action, effects on various physiological processes, and relevant research findings.

This compound acts predominantly as an agonist for the H2 histamine receptor . It has been reported to induce gastric acid secretion and influence various cellular signaling pathways. The compound shows minimal activity on H1 and H3 receptors, making it a highly selective agent for H2 receptors. Its selectivity is reflected in its pharmacological profile:

- H2 Receptor Agonism : Amthamine demonstrates a significant ability to stimulate gastric acid secretion, with an effective dose (ED50) of 0.069 µmol/kg/h in conscious cats and 11.69 µmol/kg in anesthetized rats .

- Weak Antagonism at H3 Receptors : While it exhibits weak antagonistic properties at H3 receptors, it does not activate H1 receptors .

Gastric Acid Secretion

Amthamine has been shown to be a potent secretagogue in various experimental models:

| Model | ED50 (µmol/kg/h) | Efficacy Comparison |

|---|---|---|

| Conscious cats | 0.069 | More potent than dimaprit |

| Anesthetized rats | 11.69 | Comparable to histamine |

| Isolated rat gastric fundus | 18.9 | Full agonist behavior |

In these studies, amthamine was consistently more effective than dimaprit (a known H2 receptor agonist), indicating its potential as a superior agent in stimulating gastric acid secretion .

Hepatotoxicity Studies

Research has indicated that this compound can lead to liver congestion and necrosis in liver cells when used in hepatotoxicity studies. This effect is particularly relevant for understanding the drug's safety profile and its implications in liver function studies .

Case Studies and Research Findings

- Histamine Receptor Interaction : A study involving the interaction of amthamine with cholangiocytes revealed that it enhances cAMP levels and activates PKA phosphorylation pathways, suggesting a role in cell proliferation through H2 receptor activation .

- Perioperative Inflammation : In a study focused on perioperative neurocognitive disorders (PND), amthamine was administered to rats to assess its effects on microglia-induced inflammation. The results indicated that it could mitigate inflammatory responses associated with surgical stress, highlighting its potential therapeutic applications beyond gastric acid secretion .

- Cell Proliferation Studies : Experiments conducted on normal rat intrahepatic cholangiocytes (NRICs) demonstrated that amthamine significantly stimulates cell proliferation through specific receptor activation pathways, further supporting its role as an important modulator in hepatic function .

特性

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXNNOPUDSFVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585061 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142457-00-9 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, this compound mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]

A: Research indicates that this compound promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of this compound led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]

A: Studies show that while this compound (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, this compound acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []

A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of this compound on cholangiocyte function in vitro. [] These studies confirmed that this compound stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []

A: Research using this compound has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that this compound, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of this compound in influencing cardiac tissue remodeling and fibrosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。